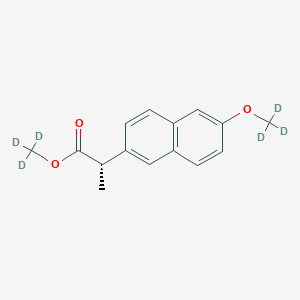
(S)-Naproxen-d6 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-Naproxen-d6 Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C15H16O3 and its molecular weight is 250.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-Naproxen-d6 methyl ester is a deuterated form of naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The biological activity of this compound is significant due to its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential applications.
Synthesis and Properties
This compound can be synthesized through various methods, including enantioselective hydrolysis of racemic naproxen methyl ester using immobilized lipase on chitosan beads. This method allows for high conversion rates and enantioselectivity, which are crucial for obtaining the desired (S)-enantiomer with minimal side products .
The introduction of deuterium into the naproxen structure modifies its physicochemical properties. Studies have shown that deuteration can lead to decreased lipophilicity and acidity in carboxylic acids and phenols, potentially affecting the drug's absorption and distribution in biological systems . These modifications may enhance the therapeutic index by reducing gastrointestinal toxicity associated with traditional naproxen formulations .
Anti-inflammatory Effects
Naproxen and its derivatives, including this compound, exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis. This mechanism is crucial for alleviating pain and inflammation in various conditions such as arthritis and acute pain syndromes .
Recent studies have demonstrated that compounds derived from naproxen exhibit varying degrees of anti-inflammatory potency. For instance, novel prodrugs of naproxen have shown improved bioavailability and reduced ulcerogenic effects compared to standard formulations. In particular, compounds synthesized with amino acid derivatives have exhibited reliable anti-inflammatory activity while minimizing gastrointestinal damage .
Toxicological Profile
The safety profile of this compound has been evaluated through various toxicological studies. Research indicates that compounds derived from naproxen generally possess low toxicity levels in rodent models, with no significant adverse effects observed at therapeutic doses. Additionally, studies suggest that these compounds have negligible carcinogenic potential, making them safer alternatives for long-term use in pain management .
Case Studies
- Germination Bioassay : A study utilizing radish (Raphanus sativus) seeds assessed the toxicological effects of various naproxen derivatives. Results indicated that while some compounds inhibited radicle growth at high concentrations, this compound did not exhibit significant toxicity at lower doses, suggesting a favorable safety profile for agricultural applications .
- In Vivo Studies : In a controlled trial involving tumor-bearing rats treated with naproxen derivatives, a notable reduction in tumor growth was observed. The study highlighted the potential of this compound not only as an analgesic but also as an adjunct treatment in oncological settings .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to traditional naproxen:
| Property | This compound | Traditional Naproxen |
|---|---|---|
| Anti-inflammatory Potency | Moderate to High | High |
| Gastrointestinal Toxicity | Low | Moderate to High |
| Bioavailability | Improved | Standard |
| Carcinogenic Risk | Negligible | Moderate |
Eigenschaften
IUPAC Name |
trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/t10-/m0/s1/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYFBPCRUQZGJE-LJTFXESQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)[C@H](C)C(=O)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














